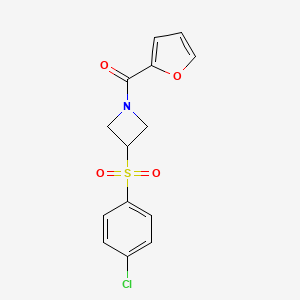![molecular formula C16H23N3O B2537472 2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide CAS No. 861428-64-0](/img/structure/B2537472.png)
2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities . They are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .Molecular Structure Analysis
The benzimidazole moiety is a bicyclic heterocycle consisting of fused benzene and imidazole rings . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. Generally, benzimidazoles are solid at room temperature and have good solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalytic Activity
The synthesis of pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, derived from reactions involving benzimidazole derivatives, demonstrates significant applications in organic synthesis, particularly in Heck-type coupling reactions. These compounds, through their structured coordination and catalytic properties, facilitate the formation of complex organic structures, underscoring the versatility of benzimidazole derivatives in catalysis and organic synthesis (Hahn et al., 2005).
Antimicrobial Screening
Research on benzimidazole heterocycles has shown that these compounds exhibit antimicrobial activity against various bacteria and yeast. The synthesis of new benzimidazole heterocycles and their incorporation into different molecular frameworks highlight the potential of such derivatives in developing new antimicrobial agents. This suggests a valuable application in pharmaceuticals, where these compounds can serve as foundational structures for the development of drugs targeting specific microbial infections (Fahmy et al., 2001).
Molecular Structure and Reaction Studies
Studies on benzimidazole derivatives have also focused on their molecular structures and reaction mechanisms. For instance, research on dabigatran etexilate tetrahydrate, which includes benzimidazole rings in its structure, provides insights into the molecular arrangement, hydrogen bonding, and crystal structures. Such studies are crucial for understanding the physicochemical properties of these compounds, which in turn influences their application in drug design and material science (Liu et al., 2012).
Wirkmechanismus
The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. They have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Zukünftige Richtungen
The field of benzimidazole derivatives is a vibrant area of research, with new compounds being synthesized and tested for various biological activities. Future research may focus on developing new synthesis methods, exploring new biological activities, and improving the potency and selectivity of these compounds .
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-4-11-19-14-8-6-5-7-13(14)18-15(19)9-10-17-16(20)12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVETZNQSOZNNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(1-propylbenzimidazol-2-yl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Indolin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2537391.png)
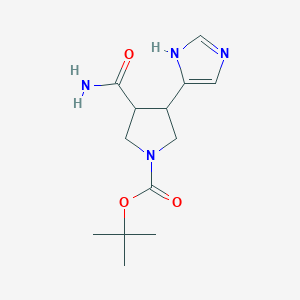

![Dimethyl 2-{4-[(methylanilino)sulfonyl]-2-nitrophenyl}malonate](/img/structure/B2537395.png)
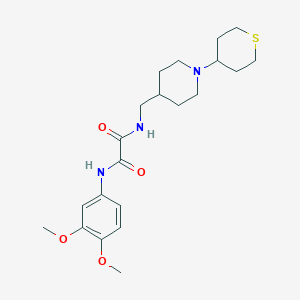
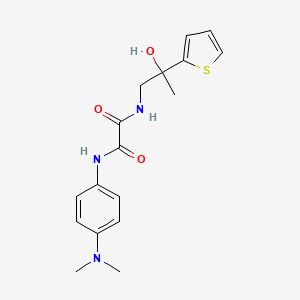

![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2537402.png)
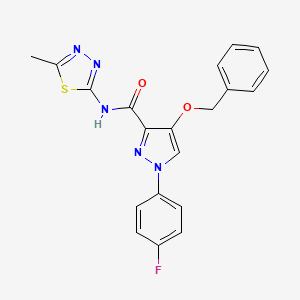
![2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2537407.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)
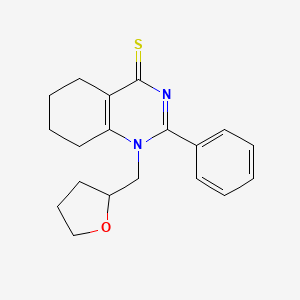
![Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2537411.png)
